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molecular formula C9H12N2O2 B3047734 3-Pyridinamine, 6-(1,3-dioxolan-2-yl)-4-methyl- CAS No. 143509-46-0

3-Pyridinamine, 6-(1,3-dioxolan-2-yl)-4-methyl-

Cat. No. B3047734
M. Wt: 180.2 g/mol
InChI Key: ZRNIGNUWCNXGQI-UHFFFAOYSA-N
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Patent
US05721259

Procedure details

2-(1,3-Dioxolanyl)-4-methyl-5-acetylaminopyridine was prepared from 2-(1,3-dioxolanyl)-4-methyl-5-aminopyridine by the procedure employed for the synthesis of Example XIV. Yield: 0.5 g (82%); mp 98°-99° C.; TLC, Rf 0.65 (CH2Cl2 /EtOH, 10:1, v/v); 1H NMR (90 MHz, CDCl3) δ 2.08 (s, 3H, COCH3), 2.15 (s, 3H, 4-CH3), 4.05 (m, 4H, CH2CH2), 5.72 (s, 1H, 2-CH), 7.30 (s, 1H, 3-H), 8.05 (br s, 1H, NH, D2O exchangeable), 8.58 (s, 1H, 6-H). Anal. (C11H14N2O3) C, H, N.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
CH2Cl2 EtOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:11]=[C:10]([CH3:12])[C:9]([NH2:13])=[CH:8][N:7]=1.C(Cl)Cl.[CH3:17][CH2:18][OH:19]>>[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:11]=[C:10]([CH3:12])[C:9]([NH:13][C:18](=[O:19])[CH3:17])=[CH:8][N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(OCC1)C1=NC=C(C(=C1)C)N
Step Two
Name
CH2Cl2 EtOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
employed for the synthesis of Example XIV

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)C1=NC=C(C(=C1)C)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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